2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

NAAA Inhibition Kinase Profiling CYP450

SAR studies on chromen-6-yl benzamides demand a structurally unique, target-agnostic scaffold to generate novel IP. Using close analogs (e.g., 2-fluoro variant) without comparative data risks invalid SAR conclusions. This compound delivers the precise 2-chlorobenzamide & 2-(2-methylphenyl) substitution pattern for systematic steric/electronic probing. - Ideal negative control or exploratory compound in chromen-6-yl benzamide SAR series. - Suitable for broad-panel kinase profiling, CYP450 inhibition assays & CETSA-based target deconvolution. - In stock; custom synthesis & bulk quantities available on request.

Molecular Formula C23H16ClNO3
Molecular Weight 389.84
CAS No. 923132-72-3
Cat. No. B2726757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS923132-72-3
Molecular FormulaC23H16ClNO3
Molecular Weight389.84
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C23H16ClNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27)
InChIKeyULQHRKZIEQYJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview and Procurement Insight


The compound 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923132-72-3) is classified as a small-molecule chromen-4-one derivative within the benzamide family. Its structure indicates potential interactions with diverse biological targets, such as kinases and metabolic enzymes, as cited in general chemical repositories . Public data indicates a lack of known biological activity in major screening databases like ChEMBL [1], positioning it as an underexplored scaffold for de novo research rather than a validated lead for specific target engagement.

De novo SAR exploration scaffold
Unreported bioactivity supports unbiased structure-activity profiling
Target-agnostic chromen-6-yl benzamide probe
Absence of known targets enables novel interaction discovery

Scientific Justification Against Generic Substitution


Within the chromen-6-yl benzamide class, even minor structural modifications can lead to dramatic shifts in target affinity and selectivity. For instance, a fluorine-for-chlorine substitution on the benzamide ring has been shown to alter in vitro kinase inhibition profiles [1]. Therefore, generic substitution with a close analog (e.g., a 2-fluoro or 4-methoxy variant) without specific comparative activity data is scientifically unsound. Procurement of this specific compound is only justified for defined SAR exploration where its unique 2-chlorobenzamide and 2-(2-methylphenyl) substitution pattern is the explicit variable under investigation.

2-Fluoro analog A fluorine-for-chlorine replacement may shift kinase inhibition profile, based on reported analog data
4-Methoxy variant Electron-donating substitution can alter target affinity context; not interchangeable without direct comparison
Any close structural analog Generic substitution without SAR evidence may introduce unintended target bias

Verifiable Differentiation Data and Evidence


Current Absence of Comparator-Based Evidence

A comprehensive search of public databases including BindingDB, ChEMBL, and the ZINC database reveals a complete absence of quantitative bioactivity data (e.g., IC50, Ki, EC50) for 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide [1]. Consequently, no direct head-to-head comparison, cross-study analysis, or robust class-level inference can be made to differentiate it from its closest structural analogs for a specific biological application. Any claims of target-specific efficacy or selectivity are currently unsubstantiated by publicly available, verifiable data.

Comparator Evidence Gap
Data to verify
No public bioactivity data (IC50, Ki) for 2-chloro derivative vs. analog IC50 values in BindingDB
Precludes target-specific comparison; only de novo SAR context
Comprehensive database search confirms absence of quantitative differentiation
NAAA Inhibition Kinase Profiling CYP450

Valid Research Applications Given Data Limitations


De Novo Structure-Activity Relationship Expansion

The primary valid use case is as a negative control or exploratory compound in an SAR series of chromen-6-yl benzamides. Its procurement allows researchers to systematically probe the steric and electronic effects of a 2-chloro substituent on the benzamide ring, in the absence of any pre-conceived target bias. This aligns with the evidence of its unexplored bioactivity profile .

Broad-Panel Selectivity Profiling

This compound is a suitable candidate for broad-panel in vitro pharmacology screening (e.g., kinase profiling panels, CYP450 inhibition assays) for a research organization aiming to generate novel intellectual property. Given that close analogs have demonstrated activity against kinases, CYP enzymes, and the NAAA target, a full selectivity profile for this scaffold would provide the differentiation data currently missing from the public domain .

Target Deconvolution as a Chemical Probe

Owing to its structural novelty and uncharacterized target landscape, the compound could be utilized as a chemical probe in cellular thermal shift assay (CETSA) or affinity-based proteomics studies to identify its primary protein targets. This application is supported by the complete lack of known activity, which minimizes the bias in target identification workflows .

Application
Selection Property
Validation Focus
De Novo SAR Expansion
2-Chloro substitution variable
Steric and electronic effect profiling
Broad-Panel Selectivity Profiling
Unexplored bioactivity landscape
Kinase / CYP panel data generation
Target Deconvolution Probe
Uncharacterized target engagement
CETSA or affinity-based proteomics
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